1-Methanesulfonylpyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c1-12(10,11)8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCNCSITMAYQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methanesulfonylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Methanesulfonylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methanesulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Thiocarboxamide derivatives (e.g., ) exhibit distinct reactivity due to sulfur’s polarizability, whereas carboxamides (as in the target compound) prioritize hydrogen-bonding interactions .
Comparison :
- Sulfonylation reactions (hypothesized for the target compound) typically require anhydrous conditions and careful temperature control, similar to the thiocarboxamide synthesis in .
Biological Activity
1-Methanesulfonylpyrrolidine-2-carboxamide is a compound that has gained attention in various fields of biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and potential implications in drug development.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a methanesulfonyl group and a carboxamide functional group. The structural formula can be represented as follows:
Key Features
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₁N₂O₃S |
| CAS Number | 1104853-51-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thus modulating their function.
- Receptor Interaction : It may act as an antagonist or agonist at various receptors, influencing signal transduction pathways.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This result indicates its potential use in treating infections caused by resistant strains.
Case Study 2: Anticancer Activity
In a cell line study involving breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. This suggests significant anticancer activity that warrants further investigation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(1-benzothiophen-5-yl)-1-methanesulfonylpyrrolidine-2-carboxamide | Antimicrobial, anticancer | Contains a benzothiophene moiety |
| N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide | Antimicrobial | Fluorine substitution enhances activity |
Q & A
Q. What membrane technologies improve separation efficiency post-synthesis?
- Methodology : Nanofiltration membranes (MWCO 200–300 Da) separate unreacted sulfonyl chlorides. Track permeate flux and rejection rates using UV-Vis spectroscopy, with diafiltration cycles achieving >95% purity .
Data Management and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
